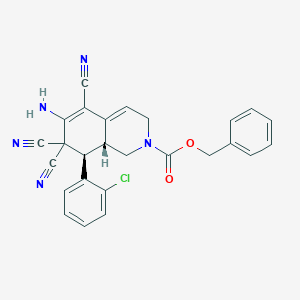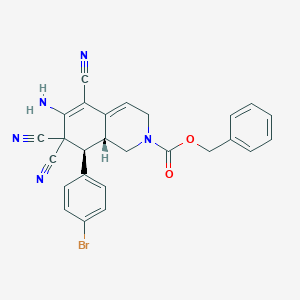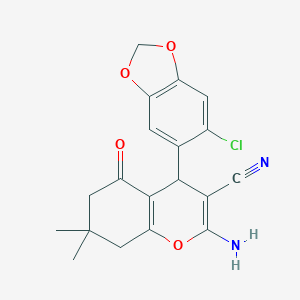![molecular formula C18H19N3OS B459560 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile CAS No. 385392-87-0](/img/structure/B459560.png)
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structural framework, which includes a pyrano-thieno-pyridine core fused with a spiro-cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane typically involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with 2-aryl-1,1-dicyanoethylenes or an aromatic aldehyde/ketone (such as cyclohexanone) and malononitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. The use of catalysts and solvents can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-cyano-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable chemical reactivity and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno-pyrimidine core and are known for their diverse pharmacological properties.
Uniqueness
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane stands out due to its spiro-cyclohexane ring, which imparts unique steric and electronic properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
385392-87-0 |
|---|---|
Fórmula molecular |
C18H19N3OS |
Peso molecular |
325.4g/mol |
Nombre IUPAC |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C18H19N3OS/c1-10-8-11(2)21-17-13(10)14-15(23-17)18(6-4-3-5-7-18)12(9-19)16(20)22-14/h8H,3-7,20H2,1-2H3 |
Clave InChI |
YNLXYQBTTCFNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2,6-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459479.png)
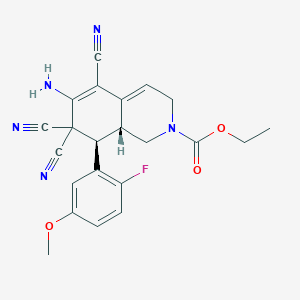
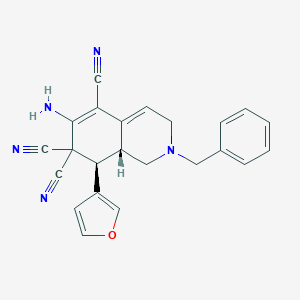
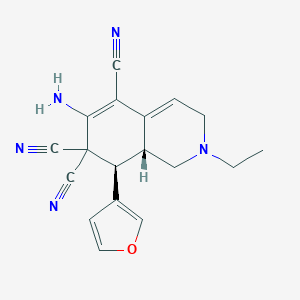
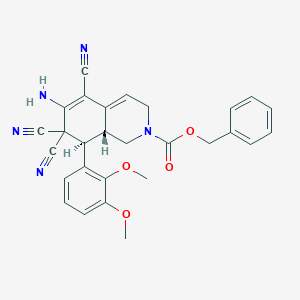

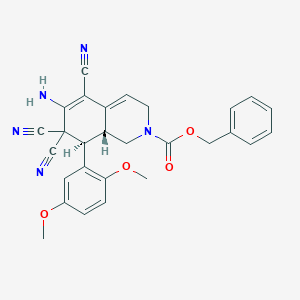

![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)
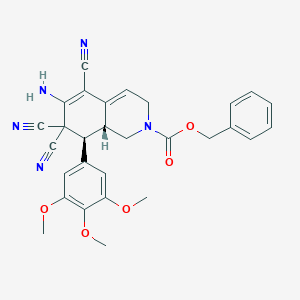
![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)
